![molecular formula C24H25N3O5S B4115040 N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115040.png)
N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide
Description
Sulfonamides and their derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. The introduction of specific functional groups into the sulfonamide structure can significantly alter the molecule's physical, chemical, and biological properties. While the specific compound mentioned does not appear directly in the literature, insights can be drawn from related studies on sulfonamides and nitrophenyl compounds.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the amination of sulfonyl chlorides or the reaction of sulfonic acids with amines. For instance, an efficient synthesis of sulfonamides has been developed through the aminolysis of p-nitrophenylsulfonates, leading to potent and selective adenosine A2B receptor antagonists (Luo Yan et al., 2006). This method highlights the versatility of sulfonamide synthesis, potentially applicable to synthesizing the compound .
Molecular Structure Analysis
Molecular structure analysis of sulfonamides can reveal significant insights into their geometry, electronic structure, and intermolecular interactions. X-ray crystallography and spectroscopic methods are commonly used for such analyses. For example, the synthesis and crystal structure determination of a related compound showed the intricate arrangement and electronic distribution within the molecule, providing insights into its reactivity and interaction potential (M. Durgun et al., 2016).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-17-8-12-21(27(29)30)16-23(17)25-24(28)15-11-19-9-13-22(14-10-19)33(31,32)26-18(2)20-6-4-3-5-7-20/h3-10,12-14,16,18,26H,11,15H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGZKLSOPNOBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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